molecular formula C20H22N4O2 B6780376 N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide

N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide

Cat. No.: B6780376
M. Wt: 350.4 g/mol
InChI Key: DGGMAHJCCOOANE-UHFFFAOYSA-N
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Description

N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19(18-12-16(23-26-18)13-10-11-13)22-20-21-15-8-4-5-9-17(15)24(20)14-6-2-1-3-7-14/h4-5,8-9,12-14H,1-3,6-7,10-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGMAHJCCOOANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2NC(=O)C4=CC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the cyclohexyl group. The oxazole ring is then constructed through cyclization reactions, and finally, the carboxamide group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: A benzimidazole derivative used as an antiparasitic agent.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

N-(1-cyclohexylbenzimidazol-2-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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